N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide
CAS No.: 33213-03-5
Cat. No.: VC17175428
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33213-03-5 |
|---|---|
| Molecular Formula | C14H19NO |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)butanamide |
| Standard InChI | InChI=1S/C14H19NO/c1-4-5-13(16)15-12-8-11-7-9(2)6-10(3)14(11)12/h6-7,12H,4-5,8H2,1-3H3,(H,15,16) |
| Standard InChI Key | PXBXGZUVSPDXTQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NC1CC2=CC(=CC(=C12)C)C |
Introduction
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide is a complex organic compound featuring a bicyclic structure with an amide functional group. Its molecular formula is C14H19NO, and it has a molecular weight of approximately 217.31 g/mol, although some sources report it slightly differently . This compound is characterized by its unique bicyclic system derived from octatriene, with two methyl groups at the 3 and 5 positions. The presence of a butanamide moiety attached to the bicyclic framework contributes to its distinct chemical properties.
Synthesis and Reactivity
The synthesis of N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide typically involves several key steps, often starting from simpler bicyclic precursors. The reactivity of this compound can be attributed to its functional groups, particularly the amide group, which can participate in various chemical reactions.
Related Compounds
Several compounds share structural similarities with N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide, including:
-
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: Contains methoxy groups and a carboxylic acid functionality.
-
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Features a ketone instead of an amide group.
-
3,5-Dimethylbicyclo[4.2.0]octa-1,3-diene: Lacks the amide functionality; serves as a precursor.
Related Compounds Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Not specified | Methoxy groups and carboxylic acid functionality |
| Bicyclo[4.2.0]octa-1,3,5-trien-7-one | Not specified | Ketone instead of amide group |
| 3,5-Dimethylbicyclo[4.2.0]octa-1,3-diene | C10H12 | Lacks amide functionality |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume